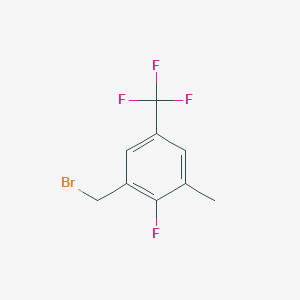

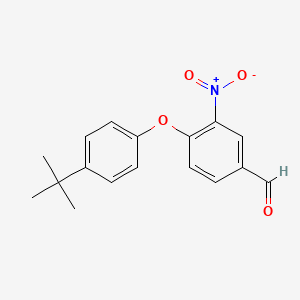

![molecular formula C22H18ClN7O2 B2468770 3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-90-1](/img/structure/B2468770.png)

3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several common functional groups, including a chlorobenzyl group, an ethylphenyl group, an oxadiazole ring, and a triazolopyrimidinone ring. These types of compounds are often synthesized for use in various fields, such as medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazolopyrimidinone ring might be formed through a cyclization reaction . The chlorobenzyl and ethylphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, including the triazolo[4,5-d]pyrimidin-7(6H)-one compound. These compounds demonstrated good to moderate antimicrobial activities against various microorganisms.

Structural Analysis and Antibacterial Activity

Research by Lahmidi et al. (2019) focused on the synthesis, crystal structure, and antibacterial activity of a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. The antibacterial activity of this compound was evaluated against different bacterial strains.

Chemical Transformations and Bioactivity

Lashmanova et al. (2019) conducted a study on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, a process relevant for the production of compounds like 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. This research provides insights into the chemical transformations and potential bioactivity of these compounds (Lashmanova et al., 2019).

Fungicidal and Insecticidal Activities

Chen and Shi (2008, 2009) explored the synthesis of 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, finding that some compounds displayed moderate to weak fungicidal and insecticidal activities. This indicates potential applications in agriculture and pest control (Chen & Shi, 2008) (Chen & Shi, 2009).

Antiviral Activity

A study by El-Essawy et al. (2007) focused on the synthesis of triazolo[4,5-d]pyrimidinediones, revealing that some novel compounds showed moderate antiviral activities against hepatitis B virus, suggesting potential pharmaceutical applications (El-Essawy et al., 2007).

Density Functional Theory (DFT) Studies

Mozafari et al. (2016) utilized DFT studies to investigate 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. This approach aids in understanding the electronic structure and reactivity of such compounds, crucial for designing more effective drugs and materials (Mozafari et al., 2016).

Antiallergy Activity

Suzuki et al. (1992) investigated the antiallergic activities of triazolo[4,5-d]pyrimidin-9(3H)-one derivatives. These compounds showed promising results in anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities, indicating potential therapeutic uses (Suzuki et al., 1992).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of triazolo[1,5-a]pyrimidine and evaluated them for tuberculostatic activity. The study contributed to understanding structure-activity relationships, vital for developing new antituberculous agents (Titova et al., 2019).

Plant Growth Stimulation

A study by Pivazyan et al. (2019) revealed that some pyrimidine derivatives, related to the triazolo[4,5-d]pyrimidin-7(6H)-one class, displayed a significant plant growth stimulating effect. This finding suggests possible applications in agriculture (Pivazyan et al., 2019).

Molecular Docking Studies

Wu et al. (2021, 2022) conducted molecular docking studies on related compounds, indicating favorable interactions with specific proteins. This research aids in drug discovery and design, particularly in understanding how these compounds interact at the molecular level with biological targets (Wu et al., 2021) (Wu et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methyl]-6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN7O2/c1-2-14-3-7-16(8-4-14)20-25-18(32-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-15-5-9-17(23)10-6-15/h3-10,13H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEPDUPIYGNPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468693.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2468696.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2468697.png)

![N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2468700.png)

![(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2468703.png)

amine hydrochloride](/img/structure/B2468705.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2468707.png)